molecular formula C15H18F3N5O B6903337 N-cyclopentyl-3-methyl-N-(3,3,3-trifluoropropyl)triazolo[4,5-b]pyridine-7-carboxamide

N-cyclopentyl-3-methyl-N-(3,3,3-trifluoropropyl)triazolo[4,5-b]pyridine-7-carboxamide

Cat. No.: B6903337
M. Wt: 341.33 g/mol
InChI Key: VNNKBIDNXVSXDO-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methyl-N-(3,3,3-trifluoropropyl)triazolo[4,5-b]pyridine-7-carboxamide is a synthetic compound that belongs to the class of triazolopyridine derivatives

Properties

IUPAC Name

N-cyclopentyl-3-methyl-N-(3,3,3-trifluoropropyl)triazolo[4,5-b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O/c1-22-13-12(20-21-22)11(6-8-19-13)14(24)23(9-7-15(16,17)18)10-4-2-3-5-10/h6,8,10H,2-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNKBIDNXVSXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2N=N1)C(=O)N(CCC(F)(F)F)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methyl-N-(3,3,3-trifluoropropyl)triazolo[4,5-b]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine core, followed by the introduction of the cyclopentyl, methyl, and trifluoropropyl groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the triazolopyridine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the cyclopentyl and trifluoropropyl groups via nucleophilic substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and purification techniques to ensure the desired product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methyl-N-(3,3,3-trifluoropropyl)triazolo[4,5-b]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-cyclopentyl-3-methyl-N-(3,3,3-trifluoropropyl)triazolo[4,5-b]pyridine-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.

    Pharmacology: Studies focus on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as improved stability or reactivity.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-N-(3,3,3-trifluoropropyl)triazolo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The compound may modulate these targets’ activity, leading to the observed pharmacological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-3-methyl-N-(3,3,3-trifluoropropyl)triazolo[4,5-b]pyridine-7-carboxamide include other triazolopyridine derivatives with varying substituents. Examples include:

  • N-cyclopentyl-3-methyl-N-(2,2,2-trifluoroethyl)triazolo[4,5-b]pyridine-7-carboxamide
  • N-cyclopentyl-3-methyl-N-(4,4,4-trifluorobutyl)triazolo[4,5-b]pyridine-7-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The trifluoropropyl group, in particular, may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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